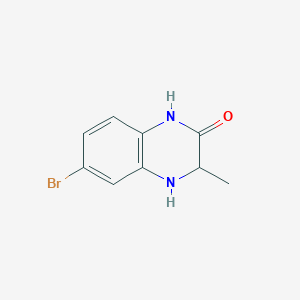

6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Descripción general

Descripción

6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the bromination of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 6-position undergoes nucleophilic substitution under various conditions, enabling derivatization for pharmaceutical applications:

Example Reaction with Amines :

6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one reacts with primary and secondary amines (e.g., morpholine, aniline derivatives) in polar aprotic solvents like DMF or acetonitrile. Potassium carbonate or sodium hydride is typically used as a base, with yields ranging from 65% to 85% .

Mechanism :

-

The bromine acts as a leaving group, replaced by amine nucleophiles via an SNAr (nucleophilic aromatic substitution) mechanism.

-

Electron-withdrawing groups (e.g., the lactam carbonyl) activate the aromatic ring toward substitution .

Alkylation and Acylation Reactions

The NH group in the dihydroquinoxaline ring undergoes alkylation or acylation to generate N-substituted derivatives:

Alkylation with Phenacyl Bromides :

Reaction with 4-bromophenacyl bromide in acetonitrile under reflux conditions (90°C, 10 hours) produces 1-(2-(4-bromophenyl)-2-oxoethyl)-4-(acetyl chloride)-3,4-dihydroquinoxalin-2(1H)-one (75% yield) .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Bromophenacyl bromide | Acetonitrile | 90°C | 10 h | 75% |

Acylation with Chloroacetyl Chloride :

Treatment with chloroacetyl chloride in DMF at 0–25°C yields 4-(2-chloroacetyl) derivatives (74% yield) .

Condensation with Aldehydes

The compound participates in Knoevenagel-type condensations with aromatic aldehydes to form styryl derivatives:

Styryl Derivative Synthesis :

Reaction with benzaldehyde derivatives in ethanol under acidic or basic conditions generates styryl-substituted quinoxalinones. For example, condensation with 4-nitrobenzaldehyde yields a nitro-substituted styryl product (68% yield) .

Key Data :

-

Conditions : Ethanol, piperidine catalyst, reflux (8–12 hours).

-

Mechanism : Aldol-like condensation followed by dehydration.

Cyclization Reactions

The lactam ring can undergo further cyclization to form polycyclic structures:

Spirocyclic Formation :

Under phase-transfer conditions with trichloromethylcarbinols, the compound forms spirocyclic derivatives. For example, reaction with trichloroethanol yields spiro[cyclohexane-1,3'-quinoxalin]-2'(1'H)-one derivatives (33–93% yield) .

Ring-Opening Reactions

The dihydroquinoxaline ring can open under strong acidic or basic conditions:

Acidic Hydrolysis :

Treatment with concentrated HCl at elevated temperatures cleaves the lactam ring, yielding a diamino-bromophenyl intermediate. This intermediate can be re-cyclized under modified conditions .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions:

Suzuki Coupling :

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (100°C, 12 hours) produces biaryl derivatives (50–80% yield) .

Example :

Aplicaciones Científicas De Investigación

Synthesis of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of this compound typically involves reactions that allow for the introduction of the bromo and methyl groups onto the quinoxaline scaffold. Various methods have been developed, including:

- Direct CH Alkylation : This method utilizes photoredox reactions to achieve selective alkylation at the C-H bonds of 3,4-dihydroquinoxalin-2-one derivatives, allowing for the formation of 6-bromo derivatives with high efficiency .

- Ullmann Coupling : A mild Ullmann-type amination has been reported to synthesize substituted dihydroquinoxaline derivatives with good yields .

Antiviral Properties

One of the most notable applications of this compound is its antiviral activity. The compound has been studied for its effectiveness against various viral infections, particularly HIV. For instance:

- Clinical Trials : The compound GW420867X, which contains a similar scaffold, has shown potent antiviral activity in clinical trials involving HIV-infected patients .

Anti-inflammatory Effects

Research indicates that compounds within the dihydroquinoxaline family exhibit anti-inflammatory properties. Specific derivatives have been tested for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Estrogen Receptor Modulation

Studies have demonstrated that certain derivatives of dihydroquinoxalin-2-one can act as ligands for estrogen receptors. For example, compounds with specific arylsulfonyl substitutions showed significant ligand potency, suggesting potential applications in hormone-related therapies .

HIV Research

In a study involving hybrid structures derived from this compound, researchers explored structure-activity relationships to enhance antiviral potency while addressing bioavailability issues . These hybrids combined elements from existing antiviral drugs with the quinoxalinone core.

Anti-inflammatory Drug Development

Another study focused on synthesizing derivatives with enhanced anti-inflammatory activity through modifications at the N-position of the quinoxaline scaffold. Results indicated that certain substitutions significantly improved efficacy against inflammatory markers in vitro .

Data Tables

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it exhibits antimicrobial activity, it might interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

3-Methylquinoxalin-2(1H)-one: Lacks the bromine substituent.

6-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: Contains a fluorine atom instead of bromine.

Uniqueness

6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.

Actividad Biológica

Overview

6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in pharmaceuticals and its unique structural features, primarily the presence of a bromine atom that can significantly influence its biological activity and reactivity .

Synthesis

The synthesis of this compound typically involves the bromination of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one using bromine or other brominating agents under controlled conditions. This process ensures selective bromination at the desired position, yielding a product with a molecular formula of C10H10BrN2O and a molecular weight of 240.1 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its mechanism may involve:

- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or interfere with protein function, leading to antimicrobial effects.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes relevant in various biochemical pathways, which can modulate cellular functions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. For instance, certain derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The incorporation of the bromine atom enhances this activity compared to non-brominated analogs .

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, possess anticancer properties. A study demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7, indicating promising potential for further development as anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Chloro-3-methyl-3,4-dihydroquinoxalin | Chlorine atom instead of bromine | Moderate antibacterial properties |

| 6-Fluoro-3-methyl-3,4-dihydroquinoxalin | Fluorine atom instead of bromine | Lower anticancer activity compared to brominated analogs |

| 3-Methylquinoxalin-2(1H)-one | No halogen substituent | Limited biological activity |

The presence of the bromine atom in this compound enhances its reactivity and biological efficacy compared to its chloro and fluoro counterparts .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Activity Study : A recent study utilized the agar well diffusion method to assess the antibacterial efficacy of synthesized quinoxaline derivatives. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like Ciprofloxacin .

- Anticancer Screening : Another investigation focused on evaluating the cytotoxic effects of various quinoxaline derivatives against human cancer cell lines. The study found that compounds containing the bromo substituent had lower IC50 values than their non-brominated analogs, suggesting enhanced anticancer potential .

Propiedades

IUPAC Name |

6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOZIRPRQSCXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471065 | |

| Record name | 6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24463-25-0 | |

| Record name | 6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.